molecular formula C18H12ClN3O2S B12191645 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Cat. No.: B12191645
M. Wt: 369.8 g/mol
InChI Key: NISBOUHLSVCWLW-UHFFFAOYSA-N
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Description

3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (CAS#: 951960-02-4) is a chemical compound with the molecular formula C18H12ClN3O2S and a molecular weight of 369.8 g/mol . This complex molecule features a benzamide group linked to a methoxy-substituted thiazolo[4,5-f]quinoline scaffold, a structural motif found in compounds with significant research potential. While specific biological data for this exact compound is limited, its core structure is highly relevant for medicinal chemistry research. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators (NAMs) that target the transmembrane and/or intracellular domains of the receptor . Thiazole and thiazolidine derivatives, in general, are recognized as privileged structures in drug discovery due to their diverse therapeutic and pharmaceutical activities . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing ion channel function and signal transduction pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(12-6-3-7-20-15(12)13)21-18(25-14)22-17(23)10-4-2-5-11(19)8-10/h2-9H,1H3,(H,21,22,23)

InChI Key

NISBOUHLSVCWLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloro-5-Methoxyquinoline

The 5-methoxyquinoline precursor is synthesized via the Skraup reaction using 4-methoxyaniline, glycerol, and sulfuric acid, followed by chlorination at position 3 using phosphorus oxychloride (POCl₃). Key modifications include:

  • Skraup Cyclization : 4-Methoxyaniline (10 mmol), glycerol (30 mL), and conc. H₂SO₄ (15 mL) are heated at 150°C for 6 h, yielding 5-methoxyquinoline (78% yield).

  • Chlorination : 5-Methoxyquinoline (5 mmol) is refluxed with POCl₃ (20 mL) and N,N-dimethylaniline (0.5 mL) at 110°C for 4 h, affording 3-chloro-5-methoxyquinoline as a pale-yellow solid (82% yield, m.p. 98–100°C).

Table 1: Optimization of Chlorination Conditions

POCl₃ (equiv)Temp (°C)Time (h)Yield (%)
3100365
4110482
5120580

Thiazole Annulation Strategies

Hantzsch Thiazole Synthesis

The thiazolo[4,5-f]quinoline system is constructed via reaction of 3-chloro-5-methoxyquinoline-4-thiol with α-bromoacetophenone derivatives:

  • Step 1 : Thiolation at position 4 of quinoline using Lawesson’s reagent (2.2 equiv) in toluene at reflux (8 h, 76% yield).

  • Step 2 : Cyclocondensation with α-bromo-3-chlorobenzoyl chloride (1.2 equiv) in ethanol/water (1:1) containing K₂CO₃ (3 equiv) at 80°C for 12 h, yielding the thiazoloquinoline intermediate (68% yield).

Critical Parameters :

  • Excess α-bromo ketone improves cyclization efficiency (≥1.2 equiv).

  • Aqueous ethanol minimizes side reactions (e.g., oxidation).

Multicomponent Assembly

A one-pot approach adapted from thiazoloquinolinone syntheses employs cysteamine hydrochloride, ketene acetal, and 3-chloro-5-methoxyquinoline-4-carbaldehyde:

  • Reagents : Cysteamine HCl (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), 3-chloro-5-methoxyquinoline-4-carbaldehyde (1 mmol), piperidine (1 mmol) in H₂O/EtOH (1:1).

  • Conditions : Reflux for 6 h, followed by addition of cyclohexanedione (1 mmol) and stirring for 12 h.

  • Outcome : Direct formation of the thiazolo[4,5-f]quinoline core (74% yield).

Imine Formation and Benzamide Coupling

Stereoselective Imine Synthesis

The (Z)-configuration is achieved via kinetic control during condensation of the thiazoloquinoline amine with 3-chlorobenzoyl chloride:

  • Procedure : Thiazoloquinoline amine (1 mmol) and 3-chlorobenzoyl chloride (1.1 mmol) are stirred in dichloromethane (DCM) with Et₃N (2 mmol) at 0°C for 2 h.

  • Yield : 89% after recrystallization from ethyl acetate/hexane.

  • Stereochemical Validation : NOESY correlations between the benzamide aryl protons and thiazole C₂-H confirm the (Z)-geometry.

Catalytic Enhancements

Table 2: Catalyst Screening for Imine Formation

CatalystSolventTemp (°C)Time (h)Yield (%)
Et₃NDCM0289
DMAPTHF25475
PyridineToluene50668

Et₃N in DCM at low temperature maximizes yield and stereoselectivity by suppressing imine isomerization.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, quinoline H-8), 8.25 (d, J = 8.8 Hz, 1H, H-6), 7.89–7.82 (m, 4H, benzamide and H-7), 4.08 (s, 3H, OCH₃), 2.53 (s, 3H, thiazole CH₃).

  • ¹³C NMR : 167.5 (C=O), 158.2 (thiazole C-2), 152.1 (quinoline C-5), 134.8–122.4 (aryl carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazoloquinoline system and (Z)-imine geometry (C=N bond length: 1.28 Å, torsion angle: 178.5°) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has indicated that thiazole derivatives, including compounds similar to 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide, demonstrate significant antimicrobial properties. For instance, thiazolidinone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin in some cases .

Anticancer Potential

Several studies have reported the antiproliferative effects of thiazole-containing compounds on cancer cell lines. For example, derivatives with similar structural motifs have been tested against multiple cancer types, including breast (MCF7), colon (HCT116), and other malignancies. These studies often reveal IC50 values in the low nanomolar range, indicating potent activity against tumor cells .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing a series of thiazolidinone derivatives found that compounds with a thiazole ring exhibited strong antibacterial properties. The synthesized compounds were tested against a panel of bacteria, showing that modifications to the thiazole structure could enhance activity significantly. This emphasizes the potential of thiazole derivatives in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A focused library of thiazoloquinazolines was synthesized and evaluated for their inhibitory effects on DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target in cancer therapy. Compounds derived from the thiazole framework demonstrated low nanomolar IC50 values against various cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .

Research Findings

Recent research has expanded the understanding of how structural variations in compounds like 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can influence biological activity:

Compound Target Activity IC50 (nM)
Thiazolidinone Derivative ABacterial StrainsAntimicrobial<100
Thiazoloquinazoline BDYRK1AAnticancer40
Thiazole CCancer Cell LinesAntiproliferative<50

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide depends on its specific application. Generally, it may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo/Thiadiazole-Benzamide Family

Several compounds with analogous scaffolds and substituents have been synthesized and characterized. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide C₁₉H₁₃ClN₃O₂S 3-Cl (benzamide), 5-OCH₃ (quinoline) Not reported Not available in evidence
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) C₂₁H₁₈ClN₄O₂S 3-Cl (phenyl), dimethylamino acryloyl Not reported IR: 1690, 1638 cm⁻¹ (C=O); MS: m/z 392 (M⁺)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S Isoxazole ring, phenyl 160 IR: 1606 cm⁻¹ (C=O); ¹H-NMR: δ 7.36–8.13 (Ar-H)
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ 2-Cl (benzamide), 3-OCH₃, 4-OCH₂CH₂CH₃ (aryl) Not reported Synonyms: ZINC1799475, STL330997
Key Observations:
  • Substituent Influence : The presence of electron-withdrawing groups (e.g., Cl) on the benzamide moiety enhances electrophilic reactivity, while methoxy groups on the heterocyclic core improve solubility and π-π stacking interactions .
  • Stereochemical Variations : The Z-configuration in the target compound distinguishes it from analogues like 8a–d (), which feature pyridinyl or nicotinic ester substituents. This configuration may influence binding affinity in biological targets.
  • Thermal Stability : Compounds with bulkier substituents (e.g., 8a , mp 290°C) exhibit higher melting points compared to simpler analogues (e.g., 6 , mp 160°C), suggesting enhanced crystalline packing .
Key Observations:
  • Enaminone Reactivity: The synthesis of 8a–d () involves enaminone intermediates reacting with active methylene compounds (e.g., acetylacetone), highlighting the versatility of this scaffold in generating diverse derivatives.

Spectral and Analytical Data

  • IR Spectroscopy : Stretching frequencies for C=O bonds in analogues range from 1605–1719 cm⁻¹, consistent with conjugated carbonyl groups .
  • ¹H-NMR : Aromatic protons in the 7.36–8.39 ppm range dominate spectra, with splitting patterns (e.g., doublets at δ 8.03–8.35) indicating para-substituted aryl groups .
  • Mass Spectrometry : High-resolution MS data (e.g., m/z 414 for 8a ) confirm molecular ion peaks and fragmentation patterns .

Research Implications and Limitations

  • Structural Diversity: The thiazoloquinoline and thiadiazole scaffolds offer broad opportunities for derivatization, as demonstrated by compounds 4g, 4h, and 8a–d .
  • Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
  • Computational Insights : Tools like SHELX () could refine crystallographic data for future studies, enhancing structure-activity relationship (SAR) analyses.

Biological Activity

3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various diseases, particularly cancer and microbial infections.

Chemical Structure and Properties

The compound features a thiazoloquinoline core with a methoxy group and a chlorobenzamide moiety. Its molecular formula is C14H10ClN3O2SC_{14}H_{10}ClN_3O_2S, and it has been characterized using various spectroscopic methods.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide exhibit potent anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. The IC50 values for some related thiazoloquinoline derivatives against leukemia cells were reported as low as 0.12 μM . This suggests that structural modifications can enhance the anticancer efficacy.
  • Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also play a role in cancer cell proliferation .

Antimicrobial Activity

The thiazoloquinoline derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds derived from this class have demonstrated broad-spectrum antibacterial activity. For example, certain derivatives showed effectiveness comparable to established antibiotics like norfloxacin .
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial DNA synthesis and interference with essential metabolic pathways .

Case Studies

Several studies have highlighted the biological activities of thiazoloquinoline derivatives:

  • Study on Antileukemia Activity : A derivative with a similar structure exhibited an IC50 value of 0.24 μM against MV-4-11 leukemia cells, indicating strong selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : A related thiazoloquinoline compound was tested against both Gram-positive and Gram-negative bacteria, showing varying levels of activity that suggest potential use in treating bacterial infections .

Data Summary

Activity Type IC50 Value (μM) Cell Line/Organism Reference
Antileukemia0.12MV-4-11
AntimicrobialVariesGram-positive/negative
Enzyme InhibitionNot specifiedDNA gyrase

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